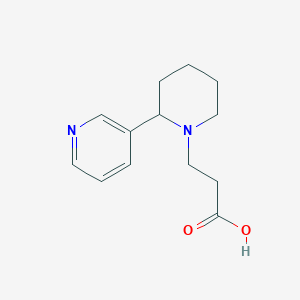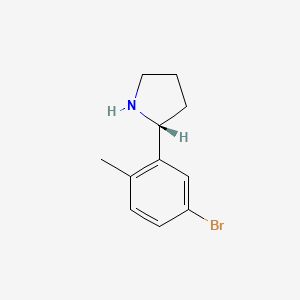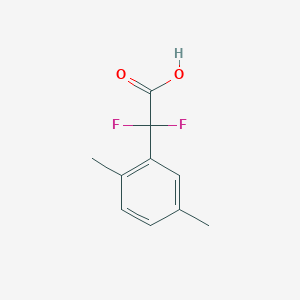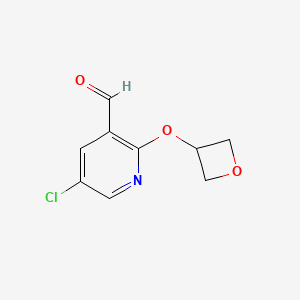
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is a chemical compound that features a unique structure combining a chlorinated pyridine ring with an oxetane moiety and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the chlorinated nicotinaldehyde. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This is followed by a nucleophilic substitution reaction where the oxetane moiety is introduced to the chlorinated nicotinaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinic acid.
Reduction: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
- 5-(Oxetan-3-yloxy)nicotinic acid
Uniqueness
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
5-chloro-2-(oxetan-3-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-6(3-12)9(11-2-7)14-8-4-13-5-8/h1-3,8H,4-5H2 |
InChIキー |
DFXNSNZZHLCBJM-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


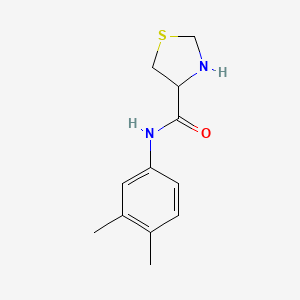
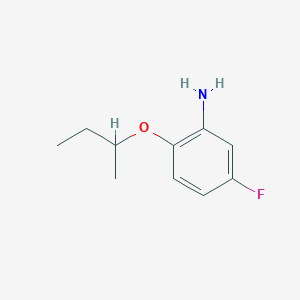
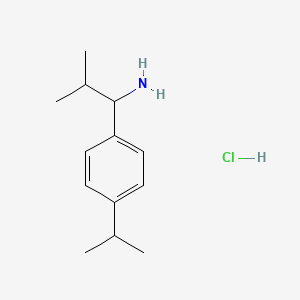
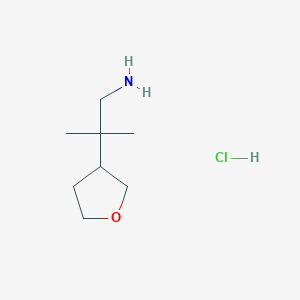
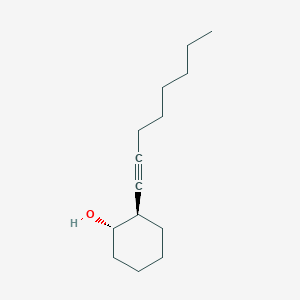
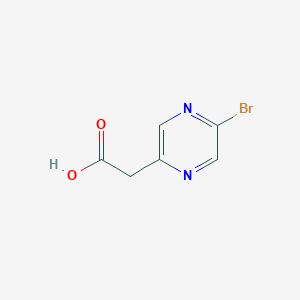
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
